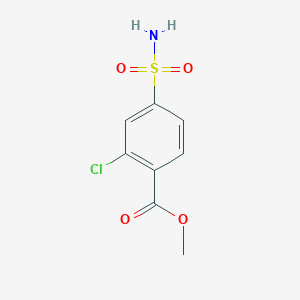

Methyl 2-chloro-4-sulfamoylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-sulfamoylbenzoate typically involves the esterification of 2-chloro-4-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.

Hydrolysis: The major product is 2-chloro-4-sulfamoylbenzoic acid.

Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Methyl 2-chloro-4-sulfamoylbenzoate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Methyl 2-chloro-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-chloro-4-aminobenzoate

- Methyl 2-chloro-4-nitrobenzoate

- Methyl 2-chloro-4-methylbenzoate

Uniqueness

Methyl 2-chloro-4-sulfamoylbenzoate is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and broadens its range of applications compared to similar compounds .

Actividad Biológica

Methyl 2-chloro-4-sulfamoylbenzoate is an organic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is frequently overexpressed in various tumors, making it a promising target for anticancer therapies. The compound's unique structure contributes to its selectivity and potency, which are critical for minimizing side effects in therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClNO₄S and a molecular weight of approximately 249.67 g/mol. Its structure includes:

- A chloro group at the second position.

- A sulfamoyl group at the fourth position.

- A benzoate framework , which enhances its interaction with biological targets.

This configuration allows the compound to exhibit high affinity for CA IX, with binding affinities reported as low as Kd=0.12nM, and intrinsic dissociation constants reaching 0.08pM .

The primary mechanism of action involves the inhibition of CA IX by binding to its active site. This inhibition disrupts the enzyme's function, which is crucial in regulating pH levels within tumor microenvironments, thereby affecting tumor growth and metastasis. The selectivity of this compound for CA IX over other carbonic anhydrase isozymes (of which there are twelve) minimizes potential side effects associated with broader-spectrum inhibitors .

Anticancer Potential

Research indicates that this compound may serve as a valuable agent in cancer therapy due to its ability to selectively inhibit CA IX. This selectivity is crucial because CA IX is often overexpressed in hypoxic tumor regions, contributing to acidification and promoting invasive characteristics of cancer cells .

Case Studies:

- A study demonstrated that derivatives of this compound exhibited high binding affinity to CA IX, suggesting their potential use in developing targeted anticancer drugs .

- In vitro assays showed that compounds within this class could significantly reduce tumor cell proliferation by inhibiting CA IX activity .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-sulfamoylbenzoate | Sulfamoyl group at position 4 | Inhibitor of carbonic anhydrase |

| Methyl 2-chloro-5-sulfamoylbenzoate | Chloro group at position 2 and sulfamoyl at position 5 | Potential anticancer activity |

| Methyl 3-sulfamoylbenzoate | Sulfamoyl group at position 3 | General antibacterial properties |

| Methyl benzenesulfonamide | Sulfonamide structure without chloro substitution | Broad-spectrum antibacterial activity |

This compound stands out due to its specific inhibition profile against CA IX, which is not shared by all similar compounds .

Propiedades

IUPAC Name |

methyl 2-chloro-4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBCUBHRVSIRLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190947-65-9 |

Source

|

| Record name | methyl 2-chloro-4-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.